molecular formula C16H23NO4 B12816785 1-Benzyl 5-(tert-butyl) D-glutamate CAS No. 219121-63-8

1-Benzyl 5-(tert-butyl) D-glutamate

Cat. No.: B12816785
CAS No.: 219121-63-8
M. Wt: 293.36 g/mol
InChI Key: NIMSPPYFNNQHCP-CYBMUJFWSA-N
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Description

1-Benzyl 5-(tert-butyl) D-glutamate is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is characterized by the presence of a benzyl group and a tert-butyl group attached to the glutamate backbone. It is often used in peptide synthesis and other biochemical applications due to its unique structural properties .

Preparation Methods

The synthesis of 1-Benzyl 5-(tert-butyl) D-glutamate typically involves a multi-step process:

Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Benzyl 5-(tert-butyl) D-glutamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Benzyl 5-(tert-butyl) D-glutamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 5-(tert-butyl) D-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups provide steric hindrance and electronic effects that influence the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biochemical effects .

Comparison with Similar Compounds

1-Benzyl 5-(tert-butyl) D-glutamate can be compared with other glutamate derivatives, such as:

The uniqueness of this compound lies in its specific combination of benzyl and tert-butyl groups, which confer distinct steric and electronic characteristics that are valuable in various biochemical and industrial applications .

Properties

CAS No.

219121-63-8

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

1-O-benzyl 5-O-tert-butyl (2R)-2-aminopentanedioate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m1/s1

InChI Key

NIMSPPYFNNQHCP-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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